molecular formula C11H19ClO3 B3020404 Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester CAS No. 136879-36-2

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester

Cat. No.: B3020404
CAS No.: 136879-36-2
M. Wt: 234.72
InChI Key: OPAYJXBCTOCXPN-UHFFFAOYSA-N
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Description

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester is an organic compound with the molecular formula C11H19ClO3 It is a derivative of heptanoic acid, featuring an acetyl group at the second position and a chlorine atom at the seventh position, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptanoic acid, 2-acetyl-7-chloro-, ethyl ester typically involves the esterification of heptanoic acid derivatives. One common method is the reaction of 2-acetyl-7-chloroheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-acetyl-7-chloroheptanoic acid.

    Reduction: Formation of 2-acetyl-7-chloroheptanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of heptanoic acid, 2-acetyl-7-chloro-, ethyl ester involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The chlorine atom may influence the compound’s reactivity and binding affinity to biological targets. The ester group allows for hydrolysis, releasing the active acid form, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Heptanoic acid, ethyl ester: Lacks the acetyl and chlorine substituents, making it less reactive.

    Heptanoic acid, 7-chloro-, ethyl ester: Similar structure but without the acetyl group, affecting its chemical properties.

    Heptanoic acid, 2-acetyl-, ethyl ester:

Uniqueness

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester is unique due to the presence of both acetyl and chlorine substituents, which confer distinct chemical properties and reactivity. These features make it valuable for specific synthetic applications and research studies.

Biological Activity

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester (CAS No. 136879-36-2) is a synthetic organic compound characterized by its unique structure, which includes an acetyl group at the second position and a chlorine atom at the seventh position of the heptanoic acid chain. This compound is notable for its potential biological activities, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉ClO₃. The presence of both acetyl and chlorine substituents contributes to its distinct chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₉ClO₃
Molecular Weight234.73 g/mol
IUPAC NameEthyl 2-acetyl-7-chloroheptanoate
CAS Number136879-36-2

Synthesis

This compound is typically synthesized through the esterification of heptanoic acid derivatives. A common method involves reacting 2-acetyl-7-chloroheptanoic acid with ethanol in the presence of an acid catalyst like sulfuric acid under reflux conditions. This process can be optimized using continuous flow reactors for industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Acetylation Reactions : The acetyl group can modify proteins and enzymes, potentially altering their activity.
  • Chlorine Substituent : The chlorine atom may enhance the compound's reactivity and binding affinity to biological targets.
  • Hydrolysis : The ester group allows for hydrolysis, releasing the active acid form which can further interact with cellular pathways.

Research Findings

Several studies have investigated the biological effects of heptanoic acid derivatives, including:

  • Antimicrobial Activity : Research indicates that fatty acids with similar structures exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Compounds with chlorinated fatty acids have shown potential in modulating inflammatory responses in vitro.
  • Cytotoxicity : Some studies suggest that derivatives can induce apoptosis in cancer cell lines, indicating potential as anticancer agents.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial effects of fatty acids found that compounds similar to heptanoic acid exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The effectiveness was attributed to membrane disruption caused by the fatty acids.

Case Study: Cytotoxic Effects

In vitro studies using cancer cell lines demonstrated that heptanoic acid derivatives could induce cell death through apoptosis pathways. The presence of the acetyl group was crucial in enhancing cytotoxicity compared to non-substituted fatty acids.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
Heptanoic AcidModerate antimicrobialSimple structure without substituents
Heptanoic Acid, Ethyl EsterLow cytotoxicityLacks chlorination and acetylation
Heptanoic Acid, 7-Chloro-, Ethyl EsterModerate anti-inflammatoryChlorine substitution enhances reactivity

Properties

IUPAC Name

ethyl 2-acetyl-7-chloroheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO3/c1-3-15-11(14)10(9(2)13)7-5-4-6-8-12/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAYJXBCTOCXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of ethyl acetoacetate [VI-1] (260.2 g, 2.0 mol), methyl isobutyl ketone (300 g) and 1-bromo-5-chloropentane [V-1] (311.0 g, 1.68 mol) is heated to 80°-90° C. Thereto is added anhydrous potassium carbonate (300 g), and the mixture is reacted at 80-90° C. for 12 hours. To the reaction mixture is added potassium carbonate (341.4 g), and the mixture is reacted for additional 6 hours. After completion of the reaction, the methyl isobutyl ketone layer is washed with water, and concentrated under reduced pressure to give crude ethyl 7-chloro-2-(1-oxoethyl)-heptanoate [II-1] (398.6 g, content; 70.8 %, yield; 72.6 %).
Quantity
260.2 g
Type
reactant
Reaction Step One
Quantity
311 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
341.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of ethyl acetoacetate [VI-1] (260.6 g, 2.0 mol), toluene (300 g) and 1-bromo-5-chloropentane [V-1] (311.0 g, 1.68 mol) is heated to 80°-90° C. Thereto is added anhydrous potassium carbonate (300 g), and the temperature thereof is raised to 100° C. The mixture is reacted at the same temperature for 18 hours. After completion of the reaction, the mixture is filtered, and the toluene layer is washed with water, and concentrated under reduced pressure to give crude ethyl 7-chloro-2-(1-oxo-ethyl)-heptanoate [II-1] (403.8 g, content; 68.8 %, yield; 69.1 %).
Quantity
260.6 g
Type
reactant
Reaction Step One
Quantity
311 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two

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